molecular formula C17H19NO2S B5708352 N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide

N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide

Cat. No. B5708352
M. Wt: 301.4 g/mol
InChI Key: CFKSHDNXLRADAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzylamides and has a molecular weight of 343.48 g/mol.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide.
Biochemical and Physiological Effects:
N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been reported to have biochemical and physiological effects in various studies. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages. N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been reported to have anti-oxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide in lab experiments is its potential therapeutic properties. N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising candidate for therapeutic development. Another advantage is that the synthesis method for N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide is well-established and has been reported in the literature. However, one limitation of using N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide.

Future Directions

There are several future directions for the study of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide will provide insights into its potential therapeutic properties and will aid in the development of new drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide. This will provide information on the absorption, distribution, metabolism, and excretion of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide in the body. Furthermore, it will provide information on the optimal dosage and administration route for N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide. Another direction is to study the potential side effects of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide. This will provide information on the safety profile of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide and will aid in the development of new drugs. Overall, there is still much to be learned about N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide and its potential therapeutic properties.

Synthesis Methods

The synthesis of N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide involves the reaction of 3-methyl-2-(methylthio)phenol with benzyl chloroformate in the presence of triethylamine. The resulting benzyl 3-methyl-2-(methylthio)phenoxyacetate is then treated with hydrazine hydrate to obtain N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide. This synthesis method has been reported in the literature and has been used by researchers to obtain N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide for their studies.

Scientific Research Applications

N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been studied for its potential therapeutic properties in various fields of research. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In a study conducted by Wang et al., N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. reported that N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has anti-inflammatory properties and can suppress the production of inflammatory cytokines in macrophages. These studies suggest that N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide has potential as a therapeutic agent for cancer and inflammatory diseases.

properties

IUPAC Name

N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-7-6-10-15(17(13)21-2)20-12-16(19)18-11-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKSHDNXLRADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide

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